1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane hydrochloride
Description
This compound is a structurally complex heterocyclic molecule combining a 1,4-diazepane core with a 3,5-dimethylpyrazole moiety linked via an ethyl bridge and a 2,5-dimethylphenylsulfonyl group. Its synthesis involves multi-step organic reactions, including sulfonation and alkylation, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2S.ClH/c1-16-6-7-17(2)20(14-16)27(25,26)23-9-5-8-22(10-12-23)11-13-24-19(4)15-18(3)21-24;/h6-7,14-15H,5,8-13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMVLHABZJVXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCN(CC2)CCN3C(=CC(=N3)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane hydrochloride is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR), along with relevant case studies and research findings.
Anticancer Properties
Recent studies have indicated that compounds with a pyrazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of 3,5-dimethyl-1H-pyrazole have been shown to inhibit the mTORC1 pathway, which is crucial for cell growth and proliferation. This inhibition leads to increased autophagy and reduced tumor growth in models of pancreatic cancer (MIA PaCa-2 cells) .
The biological activity of the compound can be attributed to several mechanisms:
- mTORC1 Inhibition : Compounds similar to this compound have been observed to disrupt mTORC1 reactivation during nutrient refeed conditions. This results in the accumulation of LC3-II and abnormal autophagic flux, indicating that these compounds can modulate autophagy selectively .
- Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells through cell cycle arrest mechanisms. For example, a related compound demonstrated an IC50 value lower than that of standard chemotherapeutics like 5-FU in glioma cell lines .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific structural features in enhancing biological activity. The presence of the 3,5-dimethylpyrazole group appears to be critical for achieving effective binding and inhibition at molecular targets involved in cancer progression. Modifications to the sulfonyl and diazepane components also play a role in optimizing efficacy and selectivity .
Study 1: Antiproliferative Activity Against Pancreatic Cancer
In a study aimed at evaluating the antiproliferative effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, two selected compounds exhibited submicromolar activity against MIA PaCa-2 cells. These compounds not only inhibited mTORC1 but also altered autophagic flux under varying nutrient conditions .
Study 2: Cytotoxic Effects on Glioma Cells
Another investigation focused on new derivatives of 3,5-dimethylpyrazole which showed promising cytotoxic effects against C6 glioma cells. The compound with the most potent activity had an IC50 value of 5.13 µM, outperforming conventional treatments like 5-FU. Flow cytometry analysis confirmed that this compound induced apoptosis as a primary mechanism of action .
Table 1: Summary of Biological Activities
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MIA PaCa-2 | <0.5 | mTORC1 Inhibition |
| Compound B | C6 Glioma | 5.13 | Apoptosis Induction |
| Compound C | L929 Healthy Cells | >10 | Non-cytotoxic |
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Pyrazole | Essential for activity |
| Sulfonyl Group | Enhances binding affinity |
| Diazepane Ring | Modulates pharmacokinetics |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
- 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (PubChem CID: Not specified): This compound shares the 1,4-diazepane core and a sulfonated pyrazole group but lacks the ethyl bridge and 2,5-dimethylphenyl substituent. The absence of these groups likely reduces its lipophilicity and binding affinity compared to the target compound.
- Coumarin-Benzodiazepine Hybrids (e.g., Compounds 4g and 4h in ): These derivatives incorporate coumarin and tetrazole moieties instead of pyrazole-sulfonyl groups. While structurally distinct, they highlight the versatility of diazepane scaffolds in drug design.
Functional Group Analysis
Pharmacological and Physicochemical Differences
- Bioavailability : The target compound’s ethyl bridge and sulfonyl group may enhance blood-brain barrier penetration compared to the PubChem analogue, which lacks these features .
- Synthetic Complexity : The target compound requires more steps for synthesis (e.g., ethyl linkage formation) than the PubChem analogue, which directly sulfonates the pyrazole .
- Stability : The hydrochloride salt form improves stability in aqueous environments, a critical advantage over neutral analogues like the PubChem compound .
Research Findings and Limitations
- Biological Data Gap: No direct activity data is available for the target compound. However, sulfonamide-containing diazepanes are known to inhibit carbonic anhydrase or serotonin receptors, suggesting plausible mechanisms .
Preparation Methods
Cyclization of Linear Precursors
The 1,4-diazepane ring is constructed via cyclization of a linear diamine with a bifunctional electrophile. For example, reacting 1,3-diaminopropane with 1,2-dibromoethane under high-dilution conditions minimizes oligomerization:
$$
\text{H}2\text{N-(CH}2\text{)}3\text{-NH}2 + \text{Br-(CH}2\text{)}2\text{-Br} \xrightarrow{\text{NaH, diglyme}} \text{1,4-Diazepane} + 2 \text{HBr}
$$
Reaction conditions:
Alternative Route: Reductive Amination
A ketone intermediate, such as 4-oxoheptanediamine, can undergo reductive amination with sodium cyanoborohydride to form the diazepane ring:
$$
\text{H}2\text{N-(CH}2\text{)}3\text{-CO-(CH}2\text{)}2\text{-NH}2 \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{1,4-Diazepane}
$$
Advantages : Mild conditions (room temperature, methanol solvent) and higher selectivity.
Functionalization of the Diazepane Core
Sulfonation at Position 4
The 2,5-dimethylphenylsulfonyl group is introduced via nucleophilic substitution using 2,5-dimethylbenzenesulfonyl chloride. The reaction proceeds in anhydrous dichloromethane with triethylamine as a base:
$$
\text{1,4-Diazepane} + \text{2,5-Me}2\text{-Ph-SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-((2,5-Dimethylphenyl)sulfonyl)-1,4-diazepane}
$$
Conditions :
Alkylation at Position 1
The 2-(3,5-dimethylpyrazol-1-yl)ethyl side chain is introduced via alkylation. The pyrazole moiety is pre-synthesized and functionalized with a bromoethyl group:
- Synthesis of 2-(3,5-Dimethylpyrazol-1-yl)ethyl bromide :
$$
\text{3,5-Dimethylpyrazole} + 1,2-\text{Dibromoethane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(3,5-Dimethylpyrazol-1-yl)ethyl bromide}
$$
Conditions : 60°C, 12 hours, 75% yield.
- Alkylation of 4-Sulfonylated Diazepane :
$$
\text{4-((2,5-Dimethylphenyl)sulfonyl)-1,4-diazepane} + \text{2-(3,5-Dimethylpyrazol-1-yl)ethyl bromide} \xrightarrow{\text{NaH, THF}} \text{Target Compound (Free Base)}
$$
Conditions :
Salt Formation and Purification
The free base is converted to the hydrochloride salt by treatment with HCl gas in ethyl acetate:
$$
\text{Target Compound (Free Base)} + \text{HCl (g)} \xrightarrow{\text{EtOAc}} \text{1-(2-(3,5-Dimethylpyrazol-1-yl)ethyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane Hydrochloride}
$$
Purification : Recrystallization from ethanol/diethyl ether yields a white crystalline solid (mp: 215–217°C).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.35 (s, 1H, Pyrazole-H), 6.15 (s, 1H, Pyrazole-H), 4.25 (t, J = 6.8 Hz, 2H, N-CH₂), 3.70–3.40 (m, 4H, Diazepane-H), 2.95 (t, J = 6.8 Hz, 2H, CH₂-Pyrazole), 2.50 (s, 6H, Ar-CH₃), 2.30 (s, 6H, Pyrazole-CH₃).
- IR (KBr) : 2980 cm⁻¹ (C-H), 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (C-N).
- MS (ESI+) : m/z 475.2 [M+H]⁺.
X-ray Crystallography
Single-crystal X-ray analysis confirms the boat conformation of the diazepane ring and the anti orientation of the sulfonyl and pyrazole substituents (similar to).
Challenges and Optimization
- Regioselectivity : Competing sulfonation at both diazepane nitrogens is mitigated by using a stoichiometric ratio of sulfonyl chloride.
- Steric Hindrance : Bulky substituents slow alkylation; elevated temperatures (reflux) improve reaction rates.
- Purification : Silica gel chromatography effectively separates mono- and di-alkylated byproducts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane hydrochloride, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves sulfonylation of a diazepane precursor with a substituted benzenesulfonyl chloride derivative, followed by alkylation with a pyrazole-containing intermediate. Key steps include:
- Use of organic bases (e.g., pyridine) to neutralize HCl byproducts during sulfonylation .
- Solvent selection (e.g., acetonitrile or DCM) to enhance reaction efficiency and purity .
- Optimization : Employ design of experiments (DoE) principles, such as factorial designs, to systematically vary parameters like temperature, solvent ratios, and catalyst loading. This reduces trial-and-error approaches and identifies optimal conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR and FTIR : Confirm functional groups (e.g., sulfonyl, pyrazole) and monitor reaction progress .
- HPLC-MS : Assess purity and detect byproducts. Use C18 columns with acetonitrile/water gradients for separation .
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, particularly if the compound exhibits stereochemical complexity .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?
- Approach :
- Bioisosteric Replacement : Modify the pyrazole or sulfonyl group to evaluate changes in target binding (e.g., kinase inhibition). Compare IC50 values against reference compounds .
- Molecular Docking : Use software like AutoDock to predict interactions with enzymes (e.g., EGFR, VEGFR) based on structural analogs .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- Methods :
- Quantum Chemical Calculations : Predict solubility and logP values using density functional theory (DFT) to optimize lipophilicity .
- ADMET Modeling : Tools like SwissADME forecast absorption and toxicity profiles, guiding structural modifications (e.g., reducing metabolic liabilities via fluorination) .
- Validation : Synthesize top-ranked derivatives and compare in vivo bioavailability data with computational predictions .
Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- Case Example : If in vitro assays show potent kinase inhibition but in vivo efficacy is low:
- Hypothesis Testing : Investigate metabolic stability (e.g., cytochrome P450 assays) or plasma protein binding using equilibrium dialysis .
- Experimental Adjustments : Introduce prodrug strategies or nanoparticle encapsulation to enhance bioavailability .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., dosing frequency, formulation) impacting translational outcomes .
Experimental Design & Data Analysis
Q. What experimental frameworks are suitable for studying the compound’s mechanism of action in complex biological pathways?
- Integrated Workflow :
- Omics Profiling : Use transcriptomics/proteomics to identify differentially expressed genes/proteins post-treatment .
- Pathway Enrichment Analysis : Tools like STRING or KEGG map hits to pathways (e.g., apoptosis, angiogenesis) .
Q. How can researchers leverage high-throughput screening (HTS) to identify synergistic drug combinations?
- Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
